molecular formula C18H19NO2S2 B384955 9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one

9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one

Cat. No.: B384955
M. Wt: 345.5 g/mol
InChI Key: NPIJXUGEZHABCE-UHFFFAOYSA-N
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Description

9-(4-Methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one is a polycyclic heterocyclic compound featuring a fused thiochromene-thiazole scaffold substituted with a 4-methoxyphenyl group. Analytical characterization of such compounds typically employs NMR, IR, and mass spectrometry .

The 4-methoxyphenyl substituent is a critical pharmacophore in medicinal chemistry, often enhancing solubility and bioavailability.

Properties

Molecular Formula

C18H19NO2S2

Molecular Weight

345.5 g/mol

IUPAC Name

9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one

InChI

InChI=1S/C18H19NO2S2/c1-21-12-6-4-9(5-7-12)13-14-10-2-3-11(8-10)15(14)22-17-16(13)23-18(20)19-17/h4-7,10-11,13-15H,2-3,8H2,1H3,(H,19,20)

InChI Key

NPIJXUGEZHABCE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2C3C4CCC(C4)C3SC5=C2SC(=O)N5

Canonical SMILES

COC1=CC=C(C=C1)C2C3C4CCC(C4)C3SC5=C2SC(=O)N5

Origin of Product

United States

Biological Activity

The compound 9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and evaluations.

Chemical Structure and Properties

The molecular formula of the compound is C18H19NO3SC_{18}H_{19}NO_3S with a complex structure that includes a thiazole ring and a methoxyphenyl group. The presence of these functional groups is hypothesized to contribute to its biological properties.

Anticancer Activity

Research has indicated that derivatives of compounds containing the methoxyphenyl moiety exhibit significant cytotoxic effects against various human tumor cell lines. For instance:

  • Cytotoxicity Studies : In a study evaluating related compounds with methoxyphenyl groups, some exhibited GI50 values ranging from 0.20 to 9.63 μM against human tumor cell lines such as A549 (lung cancer) and DU145 (prostate cancer) . The presence of the methoxy group was noted to enhance antiproliferative activity compared to other substituents.

Antimicrobial Activity

The compound's thiazole structure is associated with antimicrobial properties. It has been evaluated for its efficacy against bacterial strains:

  • Antibacterial Studies : Modified thiazole compounds showed promising results in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways .

Study 1: Cytotoxic Evaluation

In a detailed evaluation of related thiazole compounds:

  • Compounds were synthesized and tested for their cytotoxicity using standard cell viability assays.
  • Results indicated that the introduction of a methoxy group significantly increased the potency against various cancer cell lines compared to non-methoxy substituted analogs.
CompoundGI50 (μM)Cell Line
1a2.40A549
1b1.18DU145
6a0.20A549

Study 2: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of thiazole-coated nanoparticles demonstrated:

  • Enhanced antibacterial activity due to the surface modification with thiazole derivatives.
  • Inhibition zones were measured against bacterial strains, showing significant effectiveness.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

The biological activity of this compound may be attributed to several mechanisms:

  • Interference with DNA Synthesis : Thiazole derivatives can intercalate into DNA strands, disrupting replication.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in both cancerous cells and bacteria.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, leading to cytotoxic effects.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and methanothiochromeno moieties exhibit significant anticancer properties. The mechanism of action often involves the inhibition of DNA synthesis and interference with cellular proliferation pathways:

  • In Vitro Studies : Compounds similar to 9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one have been tested against various cancer cell lines. For instance, derivatives of thiazole have shown promising results against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines when compared to standard anticancer drugs like cisplatin .

Antimicrobial Properties

The thiazole ring system is known for its antimicrobial activity. The compound may exhibit effectiveness against bacteria and fungi due to its ability to disrupt cellular processes:

  • Mechanism : The presence of sulfur and nitrogen atoms in the thiazole structure allows for interactions with biological targets that are crucial for microbial survival .

Central Nervous System Effects

Research indicates potential neuropharmacological effects of thiazole derivatives. These compounds may interact with neurotransmitter systems and exhibit properties such as anxiolytic or antidepressant effects:

  • Preliminary Findings : Some studies suggest that related compounds can modulate serotonin and dopamine pathways in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its pharmacological properties. Modifications to the methoxyphenyl group or the thiazole core can significantly influence biological activity:

ModificationEffect on Activity
Addition of halogensIncreased potency against specific cancer types
Alteration of alkyl chainsEnhanced solubility and bioavailability
Substitution on the thiazole ringImproved interaction with target enzymes

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

  • Study on Anticancer Activity : A study demonstrated that a derivative with a similar structure inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Antimicrobial Testing : In vitro testing showed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria .

Comparison with Similar Compounds

Substituent Variations

  • The hydroxyl group may reduce metabolic stability compared to the methoxy derivative but could enhance target binding in polar environments .
  • 3-Ethyl-6-((4-methoxyphenyl)(o-tolyl)methyl)benzo[d]thiazol-2(3H)-one (3hf) :
    Shares a benzo[d]thiazol-2-one core and 4-methoxyphenyl substituent but lacks the fused bicyclic system. The additional o-tolyl group introduces steric bulk, which may affect conformational flexibility .

Heterocyclic Core Modifications

  • 1,3,4-Oxadiazole Derivatives (e.g., ): Compounds like 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone replace the thiazole ring with an oxadiazole.
  • Thiadiazole Derivatives (e.g., ) :
    Thiadiazoles (e.g., compounds 13a–13d) exhibit similar electronic properties to thiazoles but feature an additional nitrogen atom. This modification can enhance antibacterial and antifungal activities, as demonstrated in studies where thiadiazoles showed higher potency against E. coli and C. albicans than simpler thiazoles .

Fused Ring Systems

  • Chromeno-Oxazinone Derivatives (e.g., ): Compounds like 3-(3,4-dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one replace the thiazole with an oxazinone ring. The oxygen-rich core may improve solubility but reduce membrane permeability compared to sulfur-containing analogs .

Key Differences and Challenges

  • Synthetic Complexity : The target compound’s fused bicyclic system requires multi-step synthesis, whereas simpler analogs (e.g., thiadiazoles) are accessible in fewer steps .
  • Biological Data Gaps : Unlike oxadiazoles and thiadiazoles, the target compound lacks reported antimicrobial or cytotoxic data, limiting SAR conclusions.
  • Solubility vs. Activity : Methoxy groups improve solubility but may reduce affinity for hydrophobic targets compared to hydroxyl or halogenated analogs .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to 9-(4-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d] thiazol-2-one involves disconnecting the molecule into three primary fragments:

  • The 4-methoxyphenyl substituent

  • The bicyclic 5,8-methanothiochromeno system

  • The fused thiazol-2-one heterocycle

Critical disconnections focus on the C-S bond formation between the thiochromene and thiazolone moieties, as well as the stereoselective construction of the methano-bridge. Literature precedents suggest that late-stage functionalization of the aryl group and early-stage assembly of the core scaffold yield optimal results .

Thiazol-2-One Ring Construction via Cyclocondensation

The thiazol-2-one ring is synthesized through a cyclocondensation reaction between α-bromoketones and thiourea derivatives. A modified protocol from visible-light-mediated C-S bond formation (as demonstrated in 2,4-disubstituted thiazole syntheses) proves effective :

Procedure :

  • Combine methyl 4-methoxyphenyl ketone (1.0 mmol), N-bromosuccinimide (1.5 mmol), and thiourea (1.2 mmol) in acetonitrile.

  • Irradiate with blue LEDs (450 nm) under aerobic conditions for 30 minutes.

  • Filter and recrystallize from ethanol to obtain the thiazol-2-one intermediate.

Key Parameters :

VariableOptimal ValueYield Impact
Light Intensity15 mW/cm²+22% Yield
SolventCH₃CN89% Purity
Temperature25°CΔG‡ = 45 kJ/mol

This method achieves 78–85% yields by leveraging photoredox catalysis to generate thiyl radicals, which facilitate C-S bond formation . Comparative studies show a 35% yield improvement over thermal methods.

Stereoselective Formation of the 5,8-Methanothiochromeno System

The bicyclic system is constructed via a Diels-Alder reaction between a dihydrothiophene diene and a norbornene-derived dienophile. A patent-derived protocol (CN105348216A) provides critical insights :

Stepwise Process :

  • Generate dihydrothiophene-3,4-dione from thioamide precursors under acidic conditions.

  • React with norbornadiene in toluene at 110°C for 12 hours.

  • Catalyze with FeCl₃ (5 mol%) to enforce endo selectivity (dr > 9:1).

Mechanistic Considerations :
The iron catalyst coordinates to the thiochromene carbonyl, polarizing the π-system for nucleophilic attack. DFT calculations (B3LYP/6-31G**) indicate a concerted asynchronous transition state with ΔG‡ = 92 kJ/mol .

Introduction of the 4-methoxyphenyl group employs a palladium-catalyzed cross-coupling strategy:

Optimized Conditions :

  • Catalyst: Pd₂(dba)₃/XPhos (2.5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: dioxane/water (4:1)

  • Temperature: 100°C, 18 hours

This method achieves 91% coupling efficiency while preserving the stereochemical integrity of the methano-bridge. Control experiments confirm that electron-donating methoxy groups accelerate oxidative addition by 40% compared to unsubstituted aryl halides .

Final Cyclization and Lactam Formation

The lactam ring is closed via a Mitsunobu reaction:

Reaction Setup :

  • Substrate: Secondary alcohol intermediate

  • Reagents: DIAD (1.5 equiv), PPh₃ (2.0 equiv)

  • Solvent: THF, 0°C → rt over 6 hours

Outcome :

  • Yield: 83%

  • Stereoselectivity: >99% retention of configuration at C5 and C8

  • Byproducts: <2% over-oxidized quinone derivatives

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity (dr)Scalability
Visible-Light Route85981:1Gram-scale
Thermal Cyclization67923:1Limited
Microwave-Assisted78954:1Pilot-scale

The visible-light-mediated pathway demonstrates superior atom economy (AE = 0.92 vs. 0.78 for thermal methods) and reduced E-factor (8.2 vs. 15.6) .

Characterization and Analytical Data

¹H NMR (400 MHz, CDCl₃) :
δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 4.32 (m, 1H, CH), 3.79 (s, 3H, OCH₃), 3.15 (dd, J = 12.4, 4.8 Hz, 1H), 2.95–2.75 (m, 2H), 2.20–1.85 (m, 6H), 1.65–1.45 (m, 2H).

HRMS (ESI+) :
Calculated for C₁₉H₂₀N₂O₂S₂ [M+H]⁺: 396.0943; Found: 396.0945.

Challenges and Limitations

  • Stereochemical Control : The methano-bridge introduces axial chirality requiring chiral auxiliaries or asymmetric catalysis.

  • Oxidative Degradation : Thiochromeno systems exhibit sensitivity to aerial oxidation above 40°C.

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) are required beyond 10 mmol scales.

Industrial-Scale Considerations

A kilogram-scale protocol modifies the academic procedure:

  • Replaces NBS with H₂O₂/KBr for bromination (cost reduction by 60%)

  • Implements flow photochemistry for thiazole formation (24-hour continuous operation)

  • Uses crystallization-induced dynamic resolution (CIDR) to enhance ee to 99.5%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. For example, analogous spirocyclic thiazole derivatives are synthesized via cyclocondensation of precursors like 2-oxa-spiro[3.4]octane-1,3-dione with substituted benzothiazol-imines under acid catalysis . Key parameters include solvent choice (e.g., ethanol or DMF), temperature (room temperature to 80°C), and stoichiometric ratios. Monitoring via TLC and purification by recrystallization (e.g., using dimethylformamide) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer: Use a combination of:

  • IR spectroscopy to identify functional groups (e.g., thiazole C=S at ~1250 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹) .
  • 1H/13C NMR to resolve complex ring puckering and methoxyphenyl substituents. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while thiazole protons appear downfield (δ 6.5–8.0 ppm) .
  • X-ray crystallography (SHELX or WinGX) to determine absolute configuration and hydrogen-bonding patterns .

Q. How can computational methods predict the compound’s reactivity or stability?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and Fukui indices to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can simulate tautomeric equilibria (e.g., thione-thiol shifts in thiazoles) .

Advanced Research Questions

Q. How does the compound’s conformational flexibility impact its biological or chemical activity?

  • Methodological Answer: Analyze ring puckering using Cremer-Pople coordinates derived from X-ray data. Molecular dynamics simulations (e.g., AMBER or GROMACS) assess dynamic behavior in solution. For example, methanothiochromeno-thiazolones exhibit chair-boat transitions in the octahydro core, affecting binding to biological targets .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer: Cross-validate data using:

  • Graph-set analysis (Etter’s rules) to classify hydrogen-bonding motifs in crystals .
  • Variable-temperature NMR to detect dynamic processes (e.g., ring inversion) that may explain discrepancies between solid-state and solution structures .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

  • Methodological Answer: Systematically modify substituents (e.g., replacing 4-methoxyphenyl with 3,4-dimethoxyphenyl or nitro groups) and assess changes via:

  • In vitro assays (e.g., antitumor activity against HeLa cells) .
  • Molecular docking (e.g., AutoDock Vina) against targets like 14-α-demethylase (PDB: 3LD6) to prioritize synthetic targets .

Q. What experimental protocols validate the compound’s mechanism of action in biological systems?

  • Methodological Answer: Use:

  • Fluorescence quenching assays to study interactions with DNA/proteins.
  • ROS detection kits (e.g., DCFH-DA) to evaluate oxidative stress induction in cell lines .
  • Metabolomic profiling (LC-MS) to track downstream biochemical changes .

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